z-d-n-Me-val-oh

Description

The Academic Landscape of N-Methylated Amino Acid Derivatives

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a subtle yet powerful modification. researchgate.netnih.gov Nature itself employs this strategy to modulate the biological functions of peptides. nih.gov In the laboratory, this modification is a key tool for improving the therapeutic potential of peptide-based drugs. researchgate.net The introduction of an N-methyl group enhances a peptide's resistance to enzymatic degradation by proteases, thereby increasing its metabolic stability and bioavailability. researchgate.netresearchgate.net

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Scientific Rationale |

|---|---|---|

| Proteolytic Stability | Increased | The N-methyl group sterically hinders the approach of proteases, preventing cleavage of the peptide bond. researchgate.netresearchgate.net |

| Bioavailability | Improved | Enhanced stability and increased lipophilicity can lead to better absorption and a longer half-life in the body. researchgate.netacs.org |

| Conformation | Restricted | The methyl group limits the rotational freedom around the peptide bond, favoring specific secondary structures. researchgate.net |

| Receptor Binding | Modulated | By inducing a specific conformation, N-methylation can enhance the affinity and selectivity of a peptide for its target receptor. acs.org |

| Solubility | Modified | N-methylation can increase the aqueous solubility of a peptide while simultaneously increasing its lipophilicity. scielo.org.mx |

Structural and Stereochemical Significance of D-Amino Acid Scaffolds

Chirality is a fundamental concept in biochemistry, with most amino acids (except for the achiral glycine) existing as one of two mirror-image forms, or enantiomers: L (levorotatory) and D (dextrorotatory). unacademy.commasterorganicchemistry.com While life on Earth is predominantly based on L-amino acids, D-amino acid scaffolds have emerged as a critical design element in synthetic chemistry. masterorganicchemistry.comjpt.com

The primary advantage of incorporating D-amino acids into a peptide sequence is the profound increase in stability. lifetein.com Proteolytic enzymes, which are stereospecific, are evolved to recognize and degrade peptides composed of L-amino acids. frontiersin.orgwikipedia.org Peptides containing D-amino acids are therefore highly resistant to this enzymatic breakdown, which significantly extends their biological half-life. lifetein.complos.org

From a structural standpoint, the stereochemistry of each amino acid dictates the folding and function of the resulting peptide. jpt.com The inclusion of a D-amino acid can disrupt or stabilize secondary structures like α-helices and β-sheets, or it can be used to purposefully induce specific turns in the peptide backbone, such as β-turns and β-hairpins. rsc.orgnih.gov This stereochemical control allows researchers to fine-tune the three-dimensional shape of a peptide, which is crucial for its interaction with biological targets. frontiersin.orgrsc.org D-amino acids are not entirely foreign to nature; they are found in the peptidoglycan of bacterial cell walls and in some peptide antibiotics, highlighting their unique biological roles. jpt.comfrontiersin.org

Table 2: Comparative Properties of L- and D-Amino Acids in Peptides

| Feature | L-Amino Acid Peptides | D-Amino Acid Peptides |

|---|---|---|

| Natural Abundance | Predominant in proteins and most natural peptides. jpt.com | Rare in nature, found in some bacterial and marine organisms. lifetein.comfrontiersin.org |

| Proteolytic Stability | Generally susceptible to degradation by proteases. wikipedia.org | Highly resistant to degradation by common proteases. lifetein.complos.org |

| Immunogenicity | Can be immunogenic. | Often less immunogenic. |

| Structural Role | Form canonical secondary structures (e.g., right-handed α-helices). | Can disrupt L-peptide structures or induce unique conformations like β-turns. rsc.orgnih.gov |

| Application | Used to mimic natural biological ligands and substrates. | Used to create stable therapeutic peptides and peptidomimetics with enhanced bioavailability. lifetein.comthermofisher.com |

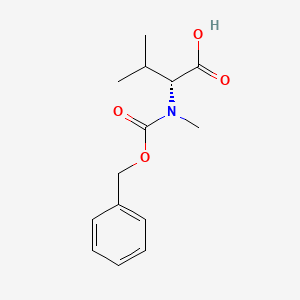

Z-D-N-Me-Val-OH as a Preeminent Example within Complex Molecular Design for Research

The compound this compound is a quintessential example of a highly modified amino acid designed as a building block for advanced research applications. musechem.com Its structure incorporates the strategic modifications discussed previously: N-methylation and D-stereochemistry, along with a standard protecting group used in peptide synthesis.

An analysis of its name reveals its constituent parts:

Z: Represents the benzyloxycarbonyl group, a common protecting group for the amine terminus in peptide synthesis. It prevents unwanted side reactions during the coupling of amino acids.

D: Indicates that the valine residue possesses the D-stereoisomer configuration, conferring resistance to proteolysis. lifetein.com

N-Me: Signifies the presence of a methyl group on the nitrogen atom of the amino acid, which provides additional enzymatic stability and conformational constraint. researchgate.net

Val: Refers to valine, an amino acid with a nonpolar isopropyl side chain.

OH: Denotes the free carboxylic acid group, which is available to form a peptide bond with the amino group of the next amino acid in a sequence.

This specific combination of features makes this compound a powerful tool for synthetic chemists. When incorporated into a peptide, it introduces a point of high stability and defined stereochemistry. The presence of both a D-isomer and an N-methyl group at the same residue creates a formidable barrier to enzymatic cleavage, making it an ideal component for designing long-lasting peptide-based drugs or robust biomaterials. It serves as a specialized synthon in the construction of complex peptidomimetics and for structure-activity relationship (SAR) studies, where researchers systematically alter a peptide's structure to understand and optimize its biological function. scielo.org.mx

Table 3: Physicochemical Data for this compound

| Identifier | Value |

|---|---|

| Chemical Name | (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid nih.gov |

| Molecular Formula | C₁₄H₁₉NO₄ nih.gov |

| Molecular Weight | 265.30 g/mol nih.gov |

| CAS Number | 53978-73-7 nih.gov |

| Type | Modified Amino Acid, Organic Building Block musechem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEHOKZDWLJKHP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426938 | |

| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53978-73-7 | |

| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Reactions Involving Z D N Me Val Oh

Elucidation of N-Methylation Reaction Pathways

N-methylation is a critical modification in peptide chemistry, often used to enhance metabolic stability and membrane permeability. The introduction of a methyl group on the nitrogen atom of an amino acid, such as in Z-D-N-Me-Val-OH, follows specific reaction pathways.

Detailed Reaction Mechanisms of Amine Alkylation

The N-methylation of the parent amino acid, Z-D-Val-OH, is a form of amine alkylation. wikipedia.org This reaction type is a nucleophilic aliphatic substitution where the nitrogen atom of the amine acts as a nucleophile, attacking an electrophilic methylating agent. wikipedia.org Common methylating agents include methyl halides (like methyl iodide) or dimethyl sulfate. rsc.org

The general mechanism for the N-alkylation of a primary or secondary amine with an alkyl halide involves the direct attack of the amine's lone pair of electrons on the alkyl halide. wikipedia.org This process can be complicated by the potential for multiple alkylations, as the newly formed secondary or tertiary amine can also react with the alkylating agent. wikipedia.org In the synthesis of N-methylated amino acids, careful control of reaction conditions is necessary to favor mono-methylation.

One common strategy to achieve selective N-methylation involves a reductive amination process. This typically involves the reaction of the amine with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) to form an imine or a hemiaminal intermediate. rsc.orgresearchgate.net This intermediate is then reduced to the N-methylated product. rsc.org Theoretical studies using Density Functional Theory (DFT) have detailed this pathway, showing the addition of the amine to formaldehyde, followed by dehydration to form an imine, and subsequent hydrogenation. rsc.org

Another approach is the use of protecting groups. For instance, a primary amine can be protected as a sulfonamide. A strong base can then deprotonate the sulfonamide, and the resulting anion is alkylated. Subsequent removal of the protecting group yields the N-methylated amine. researchgate.net

| Alkylation Method | Reagents | Key Intermediates | Notes |

| Direct Alkylation | Methyl Halide (e.g., CH3I), Base | Quaternary ammonium (B1175870) salt (potential byproduct) | Prone to over-alkylation. mnstate.edumnstate.edu |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., Raney Nickel) | Imine, Hemiaminal | Generally provides good yields and selectivity. rsc.org |

| Sulfonamide Method | Sulfonyl Chloride, Base, Methylating Agent | N-Sulfonylated amine | Involves protection and deprotection steps. researchgate.net |

| Gabriel Synthesis | Phthalimide, Alkyl Halide, Base | N-Alkylated phthalimide | Primarily for primary amines. libretexts.org |

Factors Influencing Regioselectivity and Yield in N-Methylation

Steric Hindrance: The steric bulk of the substituents on both the amine and the alkylating agent plays a significant role. rsc.org In the case of Z-D-Val-OH, the bulky isopropyl group of the valine side chain and the benzyloxycarbonyl (Z) protecting group can influence the accessibility of the nitrogen atom to the methylating agent. Studies on other systems have shown that steric effects are crucial in determining the regioselectivity of N-methylation. rsc.org

Electronic Effects: The electronic properties of the starting amine and the methylating agent affect the reaction rate. Electron-donating groups on the amine increase its nucleophilicity, while electron-withdrawing groups decrease it. For instance, aromatic amines are generally less reactive than aliphatic amines in reductive N-methylation. rsc.org

Reaction Conditions:

Base: The choice and amount of base are critical. A base is often required to neutralize the acid byproduct of the reaction (e.g., HX from an alkyl halide). mnstate.edumnstate.edu The strength and steric properties of the base can influence the reaction pathway. mdpi.com

Solvent: The solvent can affect the solubility of reactants and stabilize transition states, thereby influencing the reaction rate and selectivity.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and reduced selectivity. nih.gov

Catalyst: In reductive amination, the choice of catalyst (e.g., Raney Nickel) is crucial for the hydrogenation step. rsc.org The use of specific catalysts like zeolites can lead to high mono-N-methyl selectivity. iupac.org

Protecting Groups: The nature of the protecting group on the amino acid (like the Z-group in Z-D-Val-OH) influences the reactivity of the amine. The protecting group can also be leveraged to control the reaction, as seen in the sulfonamide method. researchgate.net

Reaction Dynamics and Kinetics of this compound in Complex Organic Transformations

Reaction dynamics and kinetics provide a microscopic view of how chemical reactions occur, focusing on the rates of reactions and the sequence of elementary steps involved. ox.ac.uklibretexts.orglongdom.org Understanding these aspects for this compound is crucial for its effective use in synthesizing more complex molecules.

Mechanistic Role in Peptide Bond Formation with Sterically Hindered Residues

The formation of peptide bonds involving N-methylated amino acids, especially those with bulky side chains like valine, is known to be challenging due to steric hindrance. ub.edu The N-methyl group adds to the steric bulk around the nitrogen atom, making it a less effective nucleophile. Furthermore, coupling two sterically hindered residues presents a significant synthetic challenge. thieme.de

To overcome this, highly efficient coupling reagents are employed. Uronium/guanidinium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be effective for forming peptide bonds with sterically hindered amino acids, including N-alkylated ones. thieme-connect.de The mechanism involves the activation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the sterically hindered amine. Additives like HOAt (1-hydroxy-7-azabenzotriazole) can further enhance the efficiency of these couplings. orgsyn.org

The kinetics of these reactions are often slower than those involving less hindered amino acids. The rate-determining step is typically the nucleophilic attack of the amine on the activated carboxylic acid. longdom.org

Degradation Pathways and Stability Mechanisms of this compound under various conditions

The stability of a protected amino acid like this compound is a critical factor in its storage and use. Degradation can occur through several pathways, influenced by factors such as pH, temperature, and the presence of other chemical species. nih.govresearchgate.net

Hydrolysis: The Z-protecting group (benzyloxycarbonyl) can be cleaved under acidic or hydrogenolytic conditions. The ester or amide bonds in a peptide chain are also susceptible to hydrolysis. sigmaaldrich.com The rate of hydrolysis is dependent on pH and temperature.

Oxidation: While the valine side chain is relatively robust, other parts of the molecule or other residues in a peptide chain (like methionine) can be susceptible to oxidation. sigmaaldrich.com

Diketopiperazine Formation: In peptides, the N-terminal dipeptide segment can cyclize to form a diketopiperazine, leading to cleavage of the peptide chain. This is more likely to occur if the N-terminus is unblocked and certain amino acids like glycine (B1666218) or proline are present in the first two positions. sigmaaldrich.com

Pyroglutamic Acid Formation: An N-terminal glutamine residue can undergo intramolecular cyclization to form pyroglutamic acid. sigmaaldrich.com

Integration of Z D N Me Val Oh in Advanced Molecular Architectures

Engineering Peptidomimetics with D-N-Methylvaline Scaffolds

The use of D-N-methylvaline scaffolds, derived from Z-D-N-Me-Val-OH, is a key strategy in the field of peptidomimetics. googleapis.comnih.gov This approach aims to create molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.

Rational Design of Conformationally Constrained Peptide Analogs

The rational design of peptide analogs often involves the introduction of conformational constraints to lock the molecule in its bioactive conformation. upc.eduresearchgate.net The incorporation of N-methylated residues like D-N-methylvaline is a powerful tool for achieving this. acs.org By restricting the rotational freedom of the peptide backbone, these modifications can lead to analogs with increased receptor affinity and specificity. researchgate.net This conformational rigidity is a desirable feature in the development of therapeutic peptides and molecular probes. upc.edu The design process for these constrained analogs relies on a deep understanding of structure-activity relationships, often elucidated through spectroscopic analysis and computational modeling. upc.edu

The introduction of N-methyl groups can also be used to create stable foldamers with topologies that differ from those of natural peptides. researchgate.net This opens up new avenues for the design of novel bioactive molecules.

Influence of N-Methylation on Peptide Backbone Conformation and Dynamics

N-methylation of the peptide backbone has a profound impact on its conformation and dynamics. ub.eduresearchgate.net The primary effects of this modification include:

Alteration of Amide Bond Geometry: N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond, making the cis conformation more accessible. ub.edu This allows the peptide to adopt conformations that would otherwise be energetically unfavorable.

Elimination of Hydrogen Bond Donors: The substitution of the amide proton with a methyl group removes a hydrogen bond donor. researchgate.net This can disrupt or alter the intramolecular hydrogen bonding network, leading to the stabilization of different conformers. ub.edu

Induction of Steric Constraints: The presence of the methyl group introduces local steric hindrance, which can restrict the conformational freedom of the backbone. ub.edu

| Modification | Effect on Peptide Backbone | Consequence |

| N-methylation | Lowers cis/trans energy barrier | Increased conformational diversity ub.edu |

| N-methylation | Eliminates H-bond donor | Alters intramolecular H-bonding patterns ub.eduresearchgate.net |

| N-methylation | Introduces steric hindrance | Local backbone constraints and rigidity ub.edu |

Role in the Synthesis of Non-Natural Peptides and Macrocycles for Research

This compound is a valuable building block in the synthesis of non-natural peptides and macrocycles for a wide range of research applications. nih.govnih.govresearchgate.net These synthetic molecules often exhibit enhanced properties compared to their natural counterparts, making them ideal tools for studying biological processes.

Applications in Developing Stable Peptide Mimetics for Research Probes

The development of stable peptide mimetics is crucial for creating reliable research probes. nih.gov N-methylation, facilitated by the use of precursors like this compound, is a widely employed strategy to enhance the stability of peptides against enzymatic degradation. researchgate.netmdpi.com This increased stability is essential for probes that are used in biological systems where proteases are abundant.

Furthermore, N-methylated peptide mimetics often exhibit improved cell permeability, a critical property for probes designed to target intracellular components. researchgate.net The enhanced lipophilicity conferred by the methyl group can facilitate the passage of the molecule across cell membranes. researchgate.net These stable and cell-permeable probes are invaluable for a variety of research applications, including the study of protein-protein interactions and receptor function. nih.gov

Strategic Incorporation for Modulating Molecular Interactions in Research Contexts

The strategic incorporation of N-methylated residues can be used to fine-tune the molecular interactions of peptides. nih.govrsc.org By altering the conformation and hydrogen-bonding capacity of the peptide, N-methylation can modulate its binding affinity and specificity for a particular target. nih.govmdpi.com This allows researchers to dissect the specific interactions that are critical for biological activity.

For example, the introduction of an N-methyl group can block a key hydrogen bond between the peptide and its receptor, leading to a decrease in binding affinity. nih.gov Conversely, the conformational constraints imposed by N-methylation can pre-organize the peptide into a bioactive conformation, resulting in an increase in binding affinity. ub.edu This ability to modulate molecular interactions makes N-methylated peptides powerful tools for studying receptor pharmacology and designing potent and selective ligands.

This compound as a Component in Self-Immolative Linker Systems for Advanced Chemical Research

Self-immolative linkers are intelligent chemical systems that undergo a spontaneous and irreversible cascade reaction to release a payload upon a specific triggering event. sigutlabs.comrsc.orgnih.gov These linkers are increasingly being used in advanced chemical research, particularly in the field of drug delivery and diagnostics. binghamton.edunih.gov

While the direct use of this compound in self-immolative linkers is not extensively documented in the provided search results, the underlying principles of peptide chemistry and the use of protected amino acids are highly relevant. The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, and its cleavage can be a triggering event. rsc.org Dipeptide sequences, such as Val-Cit or Val-Ala, are often used as part of the trigger mechanism, being susceptible to cleavage by specific enzymes like Cathepsin B. rsc.orgnih.gov

The design of these systems often involves a trigger, a self-immolative spacer (like p-aminobenzyl carbamate (B1207046) or PABC), and the payload. sigutlabs.combinghamton.edu The cleavage of the trigger initiates an electronic cascade in the spacer, leading to the release of the payload. The versatility of peptide chemistry allows for the construction of a wide variety of trigger systems, enabling the development of linkers that are responsive to different stimuli.

| Component | Function | Example |

| Trigger | Initiates the release cascade upon a specific stimulus | Enzyme-cleavable dipeptide (e.g., Val-Cit) rsc.orgnih.gov |

| Self-Immolative Spacer | Undergoes spontaneous fragmentation after trigger activation | p-aminobenzyl carbamate (PABC) sigutlabs.combinghamton.edu |

| Payload | The molecule to be released | A therapeutic agent or a reporter molecule sigutlabs.comnih.gov |

Computational Chemistry and in Silico Modeling of Z D N Me Val Oh and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations of N-Methylated Amino Acids

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, imposes significant conformational constraints on a peptide chain. This modification is a key strategy for enhancing the pharmacological properties of peptides, such as metabolic stability and cell permeability. ajrconline.orgnih.gov Molecular dynamics (MD) simulations and other conformational search methods are crucial for understanding these structural changes.

The addition of a methyl group to the peptide backbone eliminates the amide proton, which is a hydrogen bond donor, and introduces steric bulk. nih.gov These changes fundamentally alter the potential energy surface of the amino acid residue, restricting its accessible range of backbone dihedral angles (φ, ψ). This often leads to a phenomenon described as "conformational simplification," where the N-methylated peptide adopts a smaller set of well-defined conformations compared to its non-methylated counterpart. copernicus.org

For instance, studies on N-methylated alanine (B10760859) have shown that the amide bond geometry is typically trans, and peptides with multiple N-methylated residues can populate helical structures stabilized by carbonyl-carbonyl interactions in the absence of traditional hydrogen bonds. researchgate.net However, the environment plays a critical role; MD simulations in polar solvents like water have revealed that these same peptides can favor β-strand structures due to interactions between solvent molecules and the peptide backbone. researchgate.net The influence of N-methylation is also dependent on the chirality of the surrounding amino acids. Homochiral sequences (e.g., L-L) are most affected, showing a strong preference for folded conformations like the βVI-turn, which contains a cis amide bond. biorxiv.org

| Amino Acid Type | Typical Dihedral Angles (φ, ψ) | Key Conformational Features | References |

| Standard (e.g., L-Ala) | α-helix (-60°, -60°), β-sheet (-135°, +135°) | Flexible, stabilized by intramolecular H-bonds. | nih.gov |

| N-Methylated (e.g., N-Me-Ala) | β-sheet (~-75°, ~+150°), βVI-turn (cis amide) | Reduced flexibility, loss of H-bond donor, steric hindrance. | nih.govbiorxiv.org |

This table presents generalized data for model amino acids to illustrate the conformational impact of N-methylation.

Predictive modeling is used to map the steric clashes that dictate the conformational preferences of N-methylated amino acids. The N-methyl group can sterically hinder rotations around the φ and ψ backbone angles. Conformational energy maps, often generated using quantum mechanical calculations, visually represent these effects by showing low-energy (allowed) and high-energy (disallowed) regions. nih.gov

Exploration of Preferred Conformational States and Flexibility

Quantum Mechanics (QM) Studies on Reaction Pathways and Electronic Properties

Quantum mechanics, particularly Density Functional Theory (DFT), provides a deeper understanding of the chemical nature of N-methylated peptides. DFT calculations are used to model the intricacies of peptide synthesis and to elucidate how N-methylation alters the electronic landscape of a molecule, thereby influencing its reactivity.

The synthesis of a peptide bond is a complex reaction that proceeds through a high-energy transition state (TS). DFT calculations are a powerful tool for characterizing the geometry and energy of these transient structures. medchemexpress.com By modeling the reaction pathway, chemists can understand the mechanism and predict the activation energy (the energy barrier that must be overcome for the reaction to occur). medchemexpress.com

For peptide bond formation, a typical computational approach involves using a functional like B3LYP with a basis set such as 6-31+G(d,p) to optimize the geometries of the reactants, products, and the transition state. medchemexpress.com The transition state is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. medchemexpress.comjanalasser.at This methodology allows for the detailed study of how factors like solvent or, in the case of solid-phase peptide synthesis, the presence of protecting groups influence the reaction. mdpi.com

| Property | Description | Significance in Synthesis | References |

| Activation Energy (Ea) | The energy barrier for the reaction. | A lower Ea indicates a faster reaction rate. DFT can estimate this value. | medchemexpress.com |

| Transition State Geometry | The specific arrangement of atoms at the peak of the energy barrier. | Reveals the mechanism of bond formation and breaking. | nih.gov |

| Vibrational Frequencies | Calculation to confirm a true transition state. | A single imaginary frequency confirms the structure is a first-order saddle point. | medchemexpress.comjanalasser.at |

This table outlines key parameters obtained from DFT calculations for transition state analysis.

Replacing an amide hydrogen with an electron-donating methyl group has significant electronic consequences. DFT studies have shown that N-methylation consistently raises the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the HOMO-LUMO energy gap. iris-biotech.de A higher HOMO energy suggests the molecule is more easily oxidized and a better electron donor, while a smaller energy gap generally implies higher chemical reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis reveals changes in the charge distribution. After N-methylation, the atomic charges on the amide nitrogen and carbon atoms tend to become more positive or less negative. iris-biotech.de This modification also increases the basicity of the amino group. copernicus.orgnih.gov These electronic perturbations can influence non-covalent interactions, solvation properties, and ultimately, the biological activity of the peptide.

| Electronic Property | Effect of N-Methylation | Implication | References |

| HOMO Energy | Increases (becomes less negative) | Molecule is more readily oxidized. | iris-biotech.de |

| HOMO-LUMO Gap | Decreases | Implies higher overall chemical reactivity. | iris-biotech.de |

| Dipole Moment | Increases | Affects solubility and intermolecular interactions. | iris-biotech.de |

| Basicity of Amino Group | Increases | Alters acid-base properties and potential ionic interactions. | copernicus.orgnih.gov |

This table summarizes the general electronic effects of N-methylation on a model amino acid derivative based on DFT studies.

DFT Calculations for Transition State Characterization in Synthesis

Structure-Activity Relationship (SAR) and Rational Design Principles for Modified Peptides in Academic Research

The computational insights into the structure and electronic properties of N-methylated peptides are fundamental to establishing structure-activity relationships (SAR) and driving the rational design of new peptide-based molecules in academic research. The goal is to use N-methylation as a precise tool to optimize peptide properties.

SAR studies have shown that N-methylation is a double-edged sword. While it reliably enhances metabolic stability against enzymatic degradation, its effect on biological activity is context-dependent. ajrconline.org In some cases, the conformational rigidity imposed by N-methylation can lock the peptide into its bioactive shape, enhancing potency. In other instances, it may stabilize an inactive conformation, leading to reduced or abolished activity. ajrconline.org

This understanding has led to several rational design principles:

Conformational Scaffolding: Computationally determined structures of conformationally constrained N-methylated cyclic peptides can be used as templates or scaffolds for designing new molecules with predictable three-dimensional shapes.

Targeted Permeability Enhancement: A powerful strategy involves using NMR spectroscopy to identify solvent-exposed amide protons, which indicate flexible regions of a peptide. These specific sites are then targeted for N-methylation. This "chameleonic" behavior, where intramolecular hydrogen bonds are broken in favor of solvent interactions, can mask the polar amide groups and has been successfully used to rationally design cyclic peptides with dramatically improved membrane permeability and oral bioavailability.

Inhibitor Design Guided by Structural Biology: High-resolution structural data, for example from solid-state NMR, can reveal the critical regions of a protein or peptide involved in aggregation. This information can then be used to rationally design N-methylated peptide fragments that act as inhibitors, as demonstrated in the development of inhibitors for α-synuclein aggregation, which is implicated in Parkinson's disease.

By combining computational modeling with experimental validation, researchers can move beyond trial-and-error approaches and rationally engineer N-methylated peptides with tailored properties for specific academic and therapeutic applications.

Computational Approaches to Pharmacophore Identification

Pharmacophore modeling is a cornerstone of computational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govdovepress.com A pharmacophore model does not represent a real molecule or a real association of functional groups but is an abstract concept that illustrates the key molecular interaction points. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable centers. researchgate.net

For Z-D-N-Me-Val-OH, a pharmacophore model would be constructed by identifying its key chemical features. The process involves:

Conformational Analysis : Generating a set of low-energy conformations of the molecule to understand its spatial arrangement.

Feature Definition : Identifying potential interaction points. For this compound, these would include:

An Aromatic Ring (AR) feature from the benzyloxycarbonyl (Z) group.

Hydrogen Bond Acceptor (HBA) features from the carbonyl oxygens in both the urethane (B1682113) and the carboxylic acid moieties.

A Hydrogen Bond Donor (HBD) feature from the carboxylic acid hydroxyl group.

A Hydrophobic (HY) feature associated with the isopropyl side chain of the valine residue.

These features can be mapped onto the 3D structure of the molecule to create a pharmacophore query. researchgate.net This query then serves as a template for virtual screening of compound libraries to find other molecules with similar pharmacophoric features, or to understand how this compound might interact with a known protein binding site. medsci.orgnih.gov The development of a pharmacophore model is often validated using a set of known active and inactive compounds to ensure its predictive power. nih.govnih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Molecular Origin | Potential Role in Molecular Recognition |

| Aromatic Ring (AR) | Benzyloxycarbonyl (Z) group | Pi-pi stacking or cation-pi interactions |

| Hydrophobic (HY) | Valine isopropyl group | Van der Waals interactions in hydrophobic pockets |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygens (Z-group & C-terminus) | Formation of hydrogen bonds with donor groups |

| Hydrogen Bond Donor (HBD) | Carboxylic acid hydroxyl group | Formation of hydrogen bonds with acceptor groups |

| Negative Ionizable Center (NIC) | Carboxylic acid (deprotonated form) | Electrostatic interactions with positive charges |

Predictive Modeling of Molecular Interactions for Academic Research

Predictive modeling uses computational methods to simulate and quantify the interactions between a molecule and its environment or a specific binding partner. For academic research, these models are invaluable for generating and testing hypotheses about molecular behavior, stability, and reactivity.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It can provide precise information on properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. Studies on N-methylated amino acid derivatives, such as Ac-N-Me-Val-OMe, offer insights applicable to this compound. researchgate.netrsc.org

Research shows that N-methylation significantly impacts electronic properties. researchgate.netrsc.org For instance, N-methylation tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. researchgate.net It also decreases the HOMO-LUMO energy gap, which often correlates with higher chemical reactivity. researchgate.net Furthermore, N-methylation increases lipophilicity (logP), polarizability, and the dipole moment, while making the solvation free energy (ΔGsolv) more negative, suggesting increased aqueous solubility despite the higher lipophilicity. researchgate.netrsc.org These computational findings are critical for predicting how this compound might behave in different solvent environments and how it could interact with biological macromolecules.

Table 2: Representative DFT-Calculated Properties for N-Methylated Valine Derivative (Ac-Val-OMe vs. Ac-N-Me-Val-OMe) Data derived from studies on related N-methylated amino acid derivatives and presented here for illustrative purposes. researchgate.netrsc.org

| Property | Native Valine Derivative | N-Methylated Valine Derivative | Implication of N-Methylation |

| Calculated logP | 0.49 | 0.92 | Increased lipophilicity |

| Dipole Moment (Debye) | 2.65 | 3.12 | Increased polarity |

| HOMO Energy (eV) | -7.18 | -6.95 | Enhanced electron-donating ability |

| LUMO Energy (eV) | 0.72 | 0.65 | Enhanced electron-accepting ability |

| HOMO-LUMO Gap (eV) | 7.90 | 7.60 | Increased chemical reactivity |

| ΔG solv (kcal/mol) | -9.15 | -10.21 | Increased aqueous solubility |

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. For this compound, MD simulations can predict its conformational preferences and flexibility. The N-methyl group is known to constrain the peptide backbone, reducing the number of accessible conformations and favoring certain secondary structures. nih.gov This conformational rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

MD simulations are also used to model the interaction of a ligand with a protein. nih.gov By placing this compound in the active site of a target protein, MD simulations can predict the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy. nih.govacs.org The presence of the N-methyl group can influence hydrogen bonding patterns and introduce specific steric interactions that define its binding mode and affinity. frontiersin.org Similarly, the D-configuration of the valine residue dictates a specific spatial orientation of its side chain, which is critical for fitting into a chiral binding pocket.

Analytical and Spectroscopic Characterization Methodologies for Z D N Me Val Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like Z-D-N-Me-Val-OH. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon (¹³C) NMR are fundamental one-dimensional NMR experiments used to map out the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear at distinct chemical shifts, indicative of their unique electronic environments. For instance, the protons of the benzylic group (C₆H₅CH₂) in the Z-protecting group would typically resonate in the aromatic region. The methyl protons on the nitrogen (N-CH₃) and those of the isopropyl group of the valine residue would appear in the aliphatic region, with their exact shifts influenced by neighboring functional groups.

The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Key resonances would include those for the carbonyl carbon of the carbamate (B1207046) and the carboxylic acid, the aromatic carbons of the benzyl (B1604629) group, and the aliphatic carbons of the valine side chain and the N-methyl group.

A representative, though not experimentally derived, data table for the expected NMR signals is presented below. Actual experimental values can vary based on the solvent and other experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C₆H₅ (aromatic) | 7.2-7.4 (m, 5H) | 127-137 |

| CH₂ (benzyl) | ~5.1 (s, 2H) | ~67 |

| N-CH₃ | ~2.8 (s, 3H) | ~32 |

| α-CH (valine) | ~4.2 (d, 1H) | ~65 |

| β-CH (valine) | ~2.2 (m, 1H) | ~30 |

| γ-CH₃ (valine) | ~0.9-1.0 (dd, 6H) | ~18-19 |

| COOH | 10-12 (br s, 1H) | ~175 |

Note: This table is illustrative. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

For this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be particularly informative. These experiments detect spatial proximities between protons. For example, correlations between the N-methyl protons and the α-proton of the valine moiety can help to define the conformation around the N-Cα bond. Similarly, NOE/ROE signals between the benzyl group protons and the valine side chain can provide insights into the orientation of the Z-protecting group.

Heteronuclear correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to link the proton signals to their directly attached carbons (HSQC) or to carbons two to three bonds away (HMBC). This information is invaluable for confirming the assignment of all ¹H and ¹³C signals and piecing together the complete molecular structure.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₁₄H₁₉NO₄, the expected exact mass can be calculated. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Table 2: HRMS Data for this compound (C₁₄H₁₉NO₄)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 266.1392 |

| [M+Na]⁺ | 288.1212 |

The experimental observation of a mass that matches one of these calculated values to a high degree of accuracy provides strong evidence for the chemical formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the [M+H]⁺ ion of this compound) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. The fragmentation pattern is often characteristic of the molecule's structure.

For this compound, characteristic fragmentation pathways would likely involve the loss of the benzyloxycarbonyl group or parts of it, and fragmentation of the valine side chain. For example, a common fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group or the cleavage of the benzyl group. Analyzing these fragmentation patterns helps to confirm the connectivity of the different structural motifs within the molecule.

Chromatographic Purity Assessment and Separation Techniques

Chromatographic techniques are vital for separating this compound from any starting materials, byproducts, or other impurities, as well as for assessing its final purity. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this protected amino acid.

In a typical HPLC analysis, a reversed-phase column (e.g., a C18 column) would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. The compound would be detected using a UV detector, typically at a wavelength where the benzyl group absorbs, such as around 254 nm.

The purity of a sample of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. A high-purity sample would exhibit a single major peak with minimal or no other peaks present. Chiral chromatography could also be employed to confirm the enantiomeric purity and ensure the absence of the L-enantiomer.

Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. Its application spans from verifying the purity of the synthesized compound to isolating it in high quantities for further use.

Analytical HPLC: Analytical HPLC is primarily employed to assess the purity of this compound and to monitor the progress of its synthesis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is non-polar (e.g., C18, C8, or phenyl-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. cellmosaic.com A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of the target compound from impurities and starting materials.

Detection is commonly performed using an ultraviolet (UV) detector, as the benzyloxycarbonyl (Z) group in this compound contains a phenyl ring that absorbs UV light strongly, typically around 254 nm. acs.org The purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of ≥95% as determined by HPLC. myskinrecipes.com

Preparative HPLC: When high-purity this compound is required, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it is performed on a larger scale, using wider columns and higher flow rates to isolate milligrams to grams of the compound. The fractions corresponding to the main peak are collected, and the solvent is subsequently removed to yield the purified product. This method is crucial for obtaining material of sufficient purity for applications like peptide synthesis, where even small impurities can lead to significant side products.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, C8, or Phenyl | Separation based on hydrophobicity |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with additives (e.g., TFA) | Elution of the compound from the column |

| Elution Mode | Gradient | To ensure separation of compounds with a range of polarities |

| Flow Rate | Analytical: ~1 mL/min; Preparative: Varies with column size | To move the mobile phase through the system |

| Detection | UV at ~254 nm | To detect the analyte via its aromatic Z-group |

| Temperature | Room Temperature or controlled (e.g., 25°C) | To ensure reproducible retention times |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for the structural characterization of this compound. horiba.com They provide detailed information about the molecular vibrations of the compound, which translates into a unique spectral fingerprint that can confirm its identity and the presence of specific functional groups. edinst.comrenishaw.com

IR and Raman spectroscopy are complementary techniques. A molecular vibration is IR active if it causes a change in the molecule's dipole moment. libretexts.org It is Raman active if it results in a change in the molecule's polarizability. horiba.com Bonds that are polar and asymmetrical, like carbonyl (C=O) groups, tend to produce strong IR signals. Symmetrical and less polar bonds, such as the C=C bonds in an aromatic ring, often yield strong Raman signals. libretexts.org

For this compound, IR spectroscopy is particularly useful for identifying the carbonyl groups of the carbamate and the carboxylic acid, as well as the O-H bond of the acid. Raman spectroscopy is effective for probing the vibrations of the aromatic ring from the benzyloxycarbonyl group and the carbon-carbon backbone. horiba.comhoriba.com Together, they provide a comprehensive vibrational profile of the molecule.

Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for confirming the synthesis of this compound by identifying its key functional groups. libretexts.org An IR spectrum plots the percentage of transmitted light against the wavenumber of the radiation, with absorption bands corresponding to specific molecular vibrations. specac.com The spectrum of this compound is characterized by several distinct absorption bands that correspond to its constituent parts: the benzyloxycarbonyl protecting group, the N-methylated amino acid core, and the carboxylic acid moiety.

The expected IR absorption frequencies for the functional groups in this compound are detailed below:

Carboxylic Acid Group (-COOH): This group gives rise to two very characteristic absorptions. A very broad band due to the O-H stretching vibration is expected in the 2500-3300 cm⁻¹ region. libretexts.org The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1690 and 1760 cm⁻¹. libretexts.org

Urethane (B1682113)/Carbamate Group (Z-group): The benzyloxycarbonyl group also contains a carbonyl bond. Its C=O stretching vibration is typically observed as a strong band around 1680-1720 cm⁻¹. This peak may overlap with the carboxylic acid C=O stretch.

Aromatic Ring (Z-group): The phenyl ring of the Z-group shows several characteristic peaks. C-H stretching vibrations for sp²-hybridized carbons appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz In-ring C=C stretching vibrations cause absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

Aliphatic Groups (Valine and N-methyl): The C-H bonds of the isopropyl and N-methyl groups lead to stretching vibrations in the 2850-3000 cm⁻¹ range. vscht.cz C-H bending vibrations for these groups are also expected in the 1350-1470 cm⁻¹ region. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Urethane (Z-group) | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic Ring (Z-group) | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring (Z-group) | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |

| Aliphatic C-H | C-H Bend | 1350 - 1470 | Medium |

Chiral Analysis Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical, particularly when it is used as a building block in the synthesis of stereospecific peptides. The presence of the incorrect enantiomer (Z-L-N-Me-Val-OH) can lead to the formation of undesired diastereomeric products, complicating purification and reducing the yield of the target molecule. Several methods are available for determining the enantiomeric purity of N-methylated amino acids and their derivatives. cat-online.comcdnsciencepub.com

One common approach involves the use of chiral HPLC . This can be done in two ways:

Direct Separation: The enantiomers are separated directly on a chiral stationary phase (CSP). sigmaaldrich.com For N-protected amino acids, macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC) or zwitterionic ion-exchange columns (e.g., CHIRALPAK ZWIX) can be effective. hplc.euchiraltech.com The different interactions between each enantiomer and the chiral selector of the column lead to different retention times, allowing for their separation and quantification. chiraltech.com

Indirect Separation via Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (like C18). nih.gov A common derivatizing agent is Marfey's reagent or its analogs, such as FDNP-Val-NH₂ (N-α-(5-fluoro-2,4-dinitrophenyl)-valine amide). nih.gov

Another established method involves derivatization followed by ion-exchange chromatography . In a method described for N-methylamino acids, the sample is coupled with a derivative of a different amino acid, such as benzyl Nε-benzyloxycarbonyl-L-lysinate, to form diastereomeric dipeptides. doi.org These dipeptides can then be separated and quantified using an amino acid analyzer, which employs ion-exchange chromatography. This method is highly sensitive and can detect very small amounts of the undesired enantiomer. cdnsciencepub.comdoi.org

Regardless of the method, it is crucial to use a reference standard of the racemate (a 50:50 mixture of this compound and Z-L-N-Me-Val-OH) to confirm the peak identification and validate the separation method. The enantiomeric excess (e.e.) is then calculated to quantify the purity.

Table 3: Comparison of Chiral Analysis Methods for this compound

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). sigmaaldrich.com | Fast, avoids potential side reactions from derivatization. | Requires specialized and often expensive chiral columns. |

| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on an achiral column. nih.gov | Uses standard, less expensive HPLC columns; highly sensitive. | Derivatization step adds complexity and time; must ensure no racemization occurs during the reaction. |

| Ion-Exchange Chromatography of Diastereomeric Dipeptides | Coupling with a chiral amino acid to form diastereomeric peptides, followed by separation based on charge. doi.org | Very high sensitivity and resolution, capable of detecting trace impurities. | Multi-step process (coupling, deprotection, analysis); requires an amino acid analyzer. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.